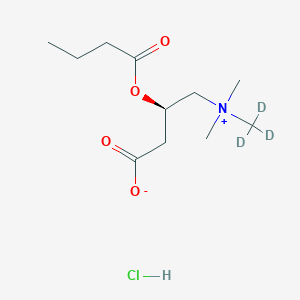
Lauroyl-L-carnitine-d3 (chloride)
Overview
Description
Lauroyl-L-carnitine-d3 (chloride) is a useful research compound. Its molecular formula is C19H38ClNO4 and its molecular weight is 383.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lauroyl-L-carnitine-d3 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroyl-L-carnitine-d3 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surfactant Applications : Lauroyl-L-carnitine (C12LC) has been evaluated as a surfactant. Its adsorption behavior and aggregation in solutions were studied, indicating potential use as a biocompatible solubilizing agent due to its amphiphilic properties (Liu et al., 2021).
Bioavailability Studies : Research on the bioavailability of various L-carnitine compounds, including lauroyl-L-carnitine, has been conducted. This study suggests that L-carnitine esters like lauroyl-L-carnitine have different bioavailability compared to other L-carnitine compounds (Eder et al., 2005).
Cellular Effects : Lauroyl-L-carnitine has been shown to inhibit cell aggregation in vitro, indicating a potential role in influencing cellular interactions (Fritz & Burdzy, 1989).
Metabolic Influence in Plants : Lauroyl-L-carnitine has been studied for its effects on the transport of fatty acids into mitochondria and mitochondrial respiration in maize seedlings, particularly under cold stress conditions (Turk et al., 2019).
Chemical Characterization and Analysis : Studies have focused on the analytical characterization of carnitine and its derivatives, including lauroyl-L-carnitine. These analyses are crucial for understanding their properties and potential applications (Dąbrowska & Starek, 2014).
Pharmaceutical Applications : Research has shown that acylcarnitines like lauroyl-L-carnitine can enhance the permeability of drugs through biological membranes, indicating their potential use in pharmaceutical formulations (Ummenhofer & Bernards, 1997).
Material Science Applications : The modification of materials such as cellulose using lauroyl-L-carnitine has been explored. This indicates its potential in creating novel biomaterials and enhancing the properties of existing ones (Jun-ji, 2015).
properties
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-NZDFJUHXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lauroyl-L-carnitine-d3 (chloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propan-1-amine;trihydrochloride](/img/structure/B8088662.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B8088670.png)
![5-Methyl-2-[2-(morpholin-4-yl)ethoxy]aniline (2HCl)](/img/structure/B8088672.png)







